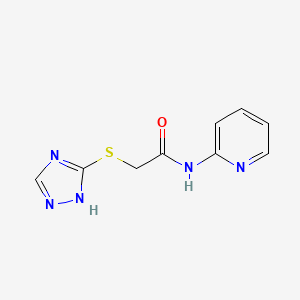![molecular formula C12H18N4O4S B5554126 4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)
4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine and thiadiazole derivatives are important in chemical research due to their wide range of biological and chemical applications. These compounds have been explored for their potential in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of morpholine and thiadiazole derivatives typically involves multi-step chemical reactions, including condensation, cyclization, and nucleophilic substitution. For example, a related compound was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and finally confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of these compounds often reveals complex interactions and conformations. X-ray diffraction studies provide detailed insights into the lattice parameters and molecular geometry, contributing to understanding the compound's structural integrity and stability. For instance, structural analysis of a related morpholine derivative highlighted its monoclinic system with specific lattice parameters (A. Banu et al., 2013).
Chemical Reactions and Properties
Morpholine and thiadiazole derivatives participate in various chemical reactions, including those leading to potential biological activities. These compounds have shown remarkable activities, such as antibacterial and antioxidant activities, underlining their chemical reactivity and interaction with biological systems (Mamatha S.V et al., 2019).
科学的研究の応用
Antibacterial and Antimicrobial Properties
- Mali et al. (2019) synthesized a compound involving 1,2,5-thiadiazole and explored its antibacterial inhibition and DNA cleavage potential, indicating its potential in medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).
- Similarly, Mamatha et al. (2019) synthesized a derivative and found it showed remarkable anti-tuberculosis activity, suggesting its efficacy in combating bacterial infections (Mamatha et al., 2019).
Antiproliferative Properties
- Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds, finding significant DNA protective abilities and cytotoxicity against cancer cell lines, demonstrating its potential in cancer therapy (Gür et al., 2020).
Applications in Pain Management
- O'Neill et al. (2011) identified a series of compounds as potent and selective inhibitors of the norepinephrine transporter, suggesting their use in managing pain (O'Neill et al., 2011).
Crystal Structure Analysis
- Bredikhin et al. (2014) studied the crystal structure of a timolol precursor, indicating the compound's potential in drug design and development (Bredikhin et al., 2014).
Potential in Antitubercular Therapy
- Basoglu et al. (2012) synthesized linezolid-like molecules and evaluated their antitubercular activities, indicating the potential of morpholine derivatives in treating tuberculosis (Basoglu, Yolal, Demirba, & Bektaş, 2012).
Fungicidal Properties
- Chen et al. (2019) designed and synthesized cinnamamide morpholine derivatives, demonstrating significant in vivo antifungal activities and suggesting their use as fungicides (Chen et al., 2019).
特性
IUPAC Name |
1-morpholin-4-yl-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c17-10(15-1-5-18-6-2-15)9-20-12-11(13-21-14-12)16-3-7-19-8-4-16/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHILJHAVYICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)
![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)
![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)



![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)
![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)
![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)
![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)
![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)